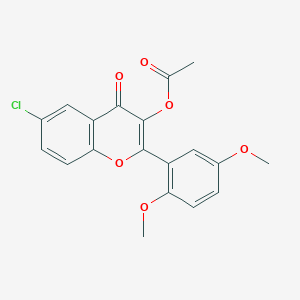![molecular formula C18H18FN7O6 B11483806 N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483806.png)
N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is a complex organic compound that features a variety of functional groups, including fluorophenoxy, nitropyrazole, and oxadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the fluorophenoxy and nitropyrazole derivatives, followed by their coupling through various organic reactions. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitropyrazole moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the fluorophenoxy moiety .
Aplicaciones Científicas De Investigación
2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-FLUOROPHENOXY)-1-(2-HYDROXY-4-METHOXYPHENYL)ETHANONE: Shares the fluorophenoxy group but differs in other functional groups.
2-[(4-Fluorophenoxy)methyl]-5-[(3S)-1-(1H-imidazol-2-ylmethyl)-3-pyrrolidinyl]-1,3,4-oxadiazole: Contains similar oxadiazole and fluorophenoxy groups but has different substituents.
Uniqueness
2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C18H18FN7O6 |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
N-[2-[[2-(4-fluorophenoxy)acetyl]amino]ethyl]-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H18FN7O6/c1-11-8-15(26(29)30)23-25(11)9-14-22-18(32-24-14)17(28)21-7-6-20-16(27)10-31-13-4-2-12(19)3-5-13/h2-5,8H,6-7,9-10H2,1H3,(H,20,27)(H,21,28) |
Clave InChI |
KQUNYJZEYDWFSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11483737.png)
![N-(2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide](/img/structure/B11483741.png)

![2-amino-4-(4-bromothiophen-2-yl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11483751.png)
![4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11483754.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B11483759.png)
![7-amino-4-hydroxy-5-(thiophen-2-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11483768.png)

![1-(Pyridin-2-yl)-4-[4-(trifluoromethyl)phenyl]piperidine-2,6-dione](/img/structure/B11483774.png)
![ethyl 5-({6-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11483790.png)

![1,4-Dimethyl-6-nitro-7-[(tetrahydrofuran-2-ylmethyl)amino]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11483813.png)
![5-[(4,6-Dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B11483817.png)
